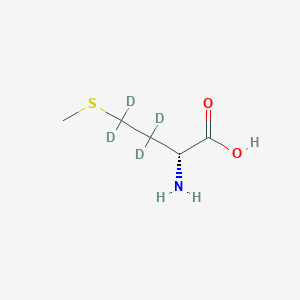
Methionine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methionine-d4 is a deuterated form of methionine, an essential amino acid. The deuterium atoms replace the hydrogen atoms in the methyl group of methionine, resulting in a compound with the molecular formula C5H7D4NO2S. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methionine-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any non-deuterated impurities. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methionine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide-d4 and further to methionine sulfone-d4.
Reduction: Reduction reactions can convert methionine sulfoxide-d4 back to this compound.
Substitution: this compound can participate in substitution reactions, where the amino group or the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide-d4, Methionine sulfone-d4
Reduction: this compound
Substitution: Derivatives of this compound with different functional groups
Aplicaciones Científicas De Investigación
Methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism.
Biology: Employed in protein synthesis studies to investigate the incorporation of methionine into proteins.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of methionine in the body.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of Methionine-d4 is similar to that of methionine. It serves as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions. This compound is incorporated into proteins during translation and participates in various metabolic pathways, including the transmethylation and transsulfuration pathways. The deuterium atoms do not significantly alter the biochemical properties of methionine, allowing this compound to function similarly to its non-deuterated counterpart.
Comparación Con Compuestos Similares
Methionine-d4 can be compared with other deuterated amino acids and methionine analogs:
Selenomethionine: A selenium-containing analog of methionine, used in studies of selenium metabolism and its role in health.
Methionine sulfoximine: An analog that inhibits glutamine synthetase and is used in studies of nitrogen metabolism.
Methionine hydroxy analog: Used as a dietary supplement in animal feed to provide methionine in a more bioavailable form.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies and analytical techniques. The presence of deuterium allows for precise tracking and quantification of methionine in various biological systems, providing insights into its metabolic pathways and functions.
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
153.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2 |
Clave InChI |
FFEARJCKVFRZRR-LZGMMHEISA-N |
SMILES isomérico |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])SC |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


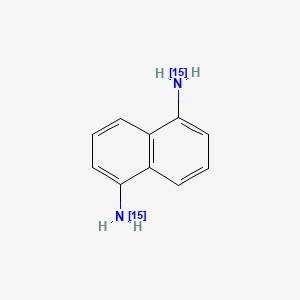
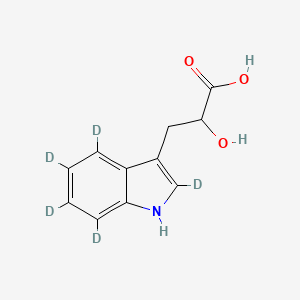
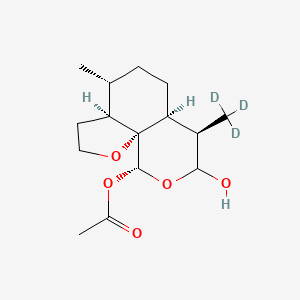
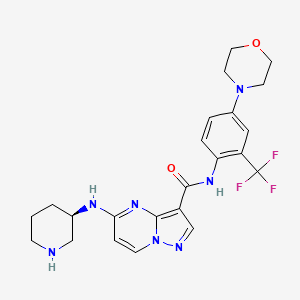
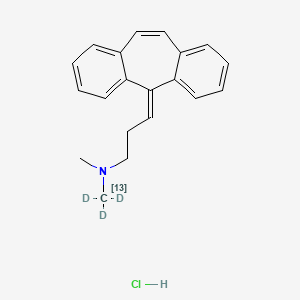
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
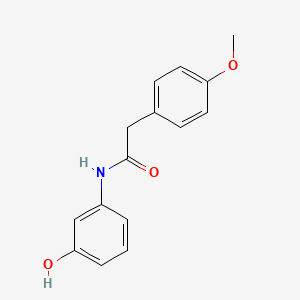
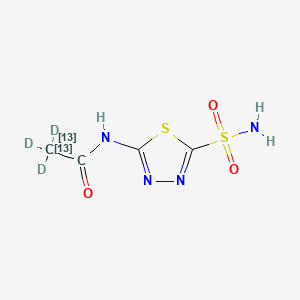
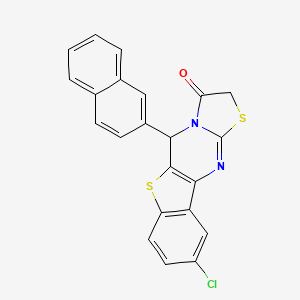

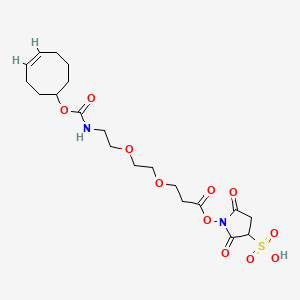
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
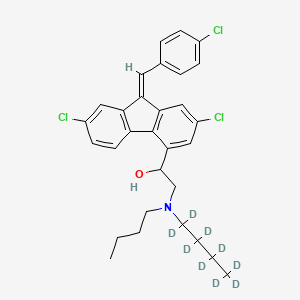
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
